Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate: is an organic compound with the molecular formula C₉H₁₄O₃ It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the esterification of 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate.
Reduction: Formation of 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-methanol.
Substitution: Formation of 3-(2-chloroethyl)bicyclo[1.1.1]pentane-1-carboxylate.
Scientific Research Applications
Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of other biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Comparison: Methyl 3-(2-hydroxyethyl)bicyclo[111]pentane-1-carboxylate is unique due to the presence of the 2-hydroxyethyl group, which imparts distinct chemical and physical properties Compared to Methyl 3-(hydroxymethyl)bicyclo[111]pentane-1-carboxylate, it has a longer and more flexible side chain, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7(11)9-4-8(5-9,6-9)2-3-10/h10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKXBPHTIRVECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113001-65-2 |
Source
|
Record name | Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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